molecular formula C25H23ClN4O3S B2725671 2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide CAS No. 422532-17-0

2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2725671
CAS RN: 422532-17-0
M. Wt: 494.99
InChI Key: FSRWYZNLLHLFPW-UHFFFAOYSA-N
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Description

2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H23ClN4O3S and its molecular weight is 494.99. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Research has explored the synthesis of derivatives related to quinazolinone compounds for their potential anticonvulsant activities. For instance, a study synthesized N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives and evaluated their affinity to GABAergic biotargets, followed by anticonvulsant activity estimation using a PTZ-induced seizures model in mice. Unfortunately, the substances did not show significant anticonvulsant activity, but the research provided insights into the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation (El Kayal et al., 2022).

Antitumor and Antibacterial Agents

Another line of research involves the synthesis of 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase (TS), showing promise as antitumor and antibacterial agents. These compounds were evaluated against various human and bacterial enzymes, revealing their potency in certain cases (Gangjee et al., 1996).

Histamine Receptor Antagonists

In the field of receptor antagonism, several studies have investigated quinazolinone derivatives as potential histamine H1-receptor blockers. These compounds have been shown to inhibit histamine-induced contraction in guinea pig ileum, with some derivatives being more potent than standard drugs like chlorpheniramine maleate (Alagarsamy, 2004). Furthermore, quinazoline sulfonamides have been developed as highly potent human histamine H4 receptor inverse agonists, showing anti-inflammatory activity in animal models of acute inflammation (Smits et al., 2010).

Antihyperlipidemic Activity

A study on 4-substituted-2-substitutedmethyltriazino[6,1-b]quinazolin-10-ones and 2,4-disubstituted-6,7-dimethoxy quinazoline derivatives revealed their potential as antihyperlipidemic agents, with some compounds showing significant effects on serum cholesterol and triglyceride levels (Kathiravan et al., 2016).

Antiviral Activities

Research has also been conducted on novel quinazolin-4(3H)-ones for their antiviral activities against a range of respiratory and biodefense viruses. Synthesized compounds were evaluated for their effectiveness in cell culture against viruses like influenza A and severe acute respiratory syndrome corona (Selvam et al., 2007).

properties

IUPAC Name

2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O3S/c1-32-18-11-12-22(33-2)21(13-18)28-23(31)15-34-25-29-20-6-4-3-5-19(20)24(30-25)27-14-16-7-9-17(26)10-8-16/h3-13H,14-15H2,1-2H3,(H,28,31)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRWYZNLLHLFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide

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